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Compound of Interest

Compound Name: 2,5-Dimethylhexanoic acid

Cat. No.: B3165638 Get Quote

An In-depth Technical Guide to 2,5-
Dimethylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2,5-Dimethylhexanoic acid, a

branched-chain carboxylic acid with potential applications in pharmaceutical development and

specialty polymer synthesis. This document details its physicochemical properties, outlines

synthetic approaches, provides exemplary experimental protocols for its analysis, and

discusses its potential biological significance based on current understanding of related

branched-chain fatty acids. All quantitative data is presented in structured tables, and key

experimental workflows and hypothetical metabolic pathways are visualized using Graphviz

diagrams to facilitate understanding.

Physicochemical Properties
2,5-Dimethylhexanoic acid is a chiral carboxylic acid with two stereogenic centers. Its

molecular structure and properties are summarized in the table below.
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Property Value Source(s)

CAS Number 90201-13-1 [1][2]

Molecular Formula C₈H₁₆O₂ [1]

Molecular Weight 144.21 g/mol [1]

IUPAC Name 2,5-dimethylhexanoic acid [1]

Canonical SMILES CC(C)CCC(C)C(=O)O [3]

InChI Key
ASAHZDPKCCONIV-

UHFFFAOYSA-N
[1]

Synthesis of 2,5-Dimethylhexanoic Acid
The synthesis of 2,5-Dimethylhexanoic acid, particularly its enantiomerically pure forms, is of

significant interest due to its potential as a chiral building block in pharmaceutical synthesis.[3]

General synthetic strategies include alkylation and condensation reactions.[3] For

stereocontrol, methods employing chiral auxiliaries are often utilized.

Proposed Asymmetric Synthesis Workflow
An adapted experimental workflow for the asymmetric synthesis of (2S)-2,5-Dimethylhexanoic
acid, based on established methods for similar chiral carboxylic acids, is presented below. This

method utilizes a chiral auxiliary to direct the stereoselective alkylation.[4]
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Step 1: Acylation of Chiral Auxiliary

Step 2: Diastereoselective Methylation

Step 3: Cleavage of Chiral Auxiliary

Chiral Auxiliary
((4S)-4-benzyl-2-oxazolidinone)

Acylation Reaction
(n-BuLi, THF, -78°C to RT)

5-Methylhexanoyl Chloride

N-(5-Methylhexanoyl)-
(4S)-4-benzyl-2-oxazolidinone

N-(5-Methylhexanoyl) Intermediate

Enolate Formation & Alkylation
(NaHMDS, THF, -78°C)

Methyl Iodide

N-((2S)-2,5-Dimethylhexanoyl)-
(4S)-4-benzyl-2-oxazolidinone

Alkylated Intermediate

Hydrolysis
(LiOH, H₂O₂, THF/H₂O)

(2S)-2,5-Dimethylhexanoic Acid Recovered Chiral Auxiliary

Click to download full resolution via product page

Proposed Asymmetric Synthesis Workflow
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Experimental Protocol: Asymmetric Synthesis (Adapted)
The following is a generalized, step-by-step protocol adapted from the synthesis of structurally

similar chiral carboxylic acids.[4]

Step 1: Acylation of the Chiral Auxiliary

Dissolve (4S)-4-benzyl-2-oxazolidinone in anhydrous tetrahydrofuran (THF) and cool to -78

°C under an inert atmosphere.

Add n-butyllithium dropwise and stir for 30 minutes.

Add 5-methylhexanoyl chloride dropwise.

Allow the reaction to warm to room temperature and stir for 4-6 hours.

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract

the product with ethyl acetate.

Purify the resulting N-acyl oxazolidinone by flash chromatography.

Step 2: Diastereoselective Alkylation

Dissolve the purified N-acyl oxazolidinone in anhydrous THF at -78 °C.

Add sodium bis(trimethylsilyl)amide (NaHMDS) dropwise to form the enolate.

Add methyl iodide and stir at -78 °C for 2-4 hours.

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl

acetate.

The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC.

Purify the major diastereomer by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

Dissolve the purified N-alkylated intermediate in a THF/water mixture at 0 °C.
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Add aqueous hydrogen peroxide followed by lithium hydroxide.

Stir vigorously at 0 °C for 2 hours.

Quench the reaction with an aqueous solution of sodium sulfite.

Adjust the pH to ~10 and extract the chiral auxiliary with dichloromethane.

Acidify the aqueous layer to pH ~2 with 1 M HCl.

Extract the aqueous layer with ethyl acetate to obtain the final product, (2S)-2,5-
Dimethylhexanoic Acid.

Analytical Methodologies
Accurate quantification of 2,5-Dimethylhexanoic acid in biological matrices is essential for

pharmacokinetic and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is

a suitable technique, often requiring derivatization to enhance volatility.

GC-MS Analysis Protocol (Adapted)
The following is an adapted protocol for the quantification of 2,5-Dimethylhexanoic acid in a

biological matrix, such as plasma or urine.[5][6]

Sample Preparation and Extraction

To 1 mL of the biological sample, add an appropriate internal standard (e.g., a deuterated

analog).

Acidify the sample to a pH of 1-2 using hydrochloric acid.

Perform a liquid-liquid extraction with 3 mL of ethyl acetate, vortexing vigorously.

Centrifuge to separate the layers and collect the organic phase. Repeat the extraction twice.

Pool the organic layers and dry them over anhydrous sodium sulfate.

Evaporate the solvent under a gentle stream of nitrogen.
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Derivatization

To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1%

Trimethylchlorosilane (TMCS).

Vortex the mixture and incubate at 60°C for 45 minutes to form the trimethylsilyl (TMS) ester.

GC-MS Parameters

Parameter Suggested Setting

GC System Agilent 7890 or similar

MS System Agilent 5975 or similar

Column
DB-5ms (30 m x 0.25 mm ID x 0.25 µm film) or

equivalent

Injection Mode Splitless

Injector Temperature 250°C

Oven Program
Start at 70°C (hold 2 min), ramp to 280°C at

10°C/min (hold 5 min)

Carrier Gas Helium (constant flow)

Ionization Mode Electron Ionization (EI) at 70 eV

Acquisition Mode
Selected Ion Monitoring (SIM) of characteristic

ions

Biological Significance and Hypothetical Metabolic
Pathway
While specific biological activities of 2,5-Dimethylhexanoic acid are not extensively

documented, its structure as a branched-chain fatty acid suggests potential involvement in

metabolic pathways analogous to those of branched-chain amino acids (BCAAs).[7] The

metabolism of such compounds is crucial for understanding their potential therapeutic effects

and toxicity profiles.
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Hypothetical Metabolic Pathway
Based on the metabolism of similar branched-chain fatty acids, a plausible metabolic pathway

for 2,5-Dimethylhexanoic acid is proposed to involve mitochondrial β-oxidation.

2,5-Dimethylhexanoic Acid

Acyl-CoA Synthetase
(Activation with CoA)

Mitochondrial Matrix

2,5-Dimethylhexanoyl-CoA

Acyl-CoA Dehydrogenase
(β-Oxidation Cycle 1)

Propionyl-CoA

Generates

Isobutyryl-CoA

Generates

Further Metabolism

TCA Cycle Intermediates
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Hypothetical Metabolic Pathway of 2,5-Dimethylhexanoic Acid
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This hypothetical pathway suggests that 2,5-Dimethylhexanoic acid is first activated to its

CoA ester and then undergoes β-oxidation, potentially yielding propionyl-CoA and isobutyryl-

CoA, which can then enter other metabolic routes, including the TCA cycle.

Conclusion
2,5-Dimethylhexanoic acid presents an interesting scaffold for further research in medicinal

chemistry and materials science. This guide provides a foundational understanding of its

properties, synthesis, and analysis, along with a proposed framework for investigating its

biological role. The provided protocols, adapted from established methodologies for similar

compounds, offer a starting point for researchers to develop and validate specific applications

for this molecule. Further investigation into its specific biological targets and metabolic fate is

warranted to fully elucidate its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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